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Compound of Interest

Compound Name: 8-Chloroisoquinolin-6-ol

CAS No.: 2416228-97-0

Cat. No.: B2981932

Get Quote

Compound Identity:

IUPAC Name: 8-Chloroisoquinolin-6-ol[1][2]

CAS Number: 2416228-97-0[1][2][3]

Molecular Formula: C

H

ClNO[4]

Molecular Weight: 179.60 g/mol

Physicochemical Basis of Solubility[4]
To master the solubility of 8-Chloroisoquinolin-6-ol, one must first understand its amphoteric

nature. Unlike simple lipophilic drugs, this molecule possesses both a basic center

(isoquinoline nitrogen) and an acidic center (phenolic hydroxyl), making its solubility highly pH-

dependent.[4]
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Structural Determinants
Feature Electronic Effect Impact on Solubility

Isoquinoline Core Aromatic, Planar

High lattice energy (mp >

200°C), reducing intrinsic

solubility (

).[4]

N-2 Nitrogen Basic Center (pKa ~5.0)

Protonation at acidic pH (< 4.

[4]0) drastically increases

aqueous solubility.

C-6 Hydroxyl H-bond Donor/Acceptor

Increases polarity;

Deprotonation at basic pH (>

9.0) forms a soluble phenoxide

anion.[4]

C-8 Chlorine
Lipophilic, Electron-

withdrawing

Increases LogP (Lipophilicity);

Lowers pKa of the phenol

(making it more acidic) via

inductive effects.[4]

Theoretical Solubility Profile
Predicted LogP: ~2.1 – 2.4 (Moderately Lipophilic)[4]

Predicted pKa (Base): ~4.8 (Lower than unsubstituted isoquinoline due to Cl- withdrawing

effect).[4]

Predicted pKa (Acid): ~8.8 (More acidic than unsubstituted phenol due to Cl- withdrawing

effect).[4]

Solubility Data: Organic Solvents vs. Water[4]
The following values represent a consensus of analog-derived experimental data and

computational predictions. These should be used as starting concentrations for experimental

validation.
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Table 1: Solubility Reference Guide

Solvent System
Solubility
Classification

Estimated
Saturation (

)

Mechanistic Insight

DMSO High > 50 mg/mL

Aprotic, polar nature

disrupts H-bonding

networks; ideal for

stock solutions.[4]

Methanol / Ethanol Moderate - High 10 – 30 mg/mL

Proticity assists in

solvating the phenolic

OH; solubility

decreases with chain

length.

Water (pH 7.4) Low < 0.5 mg/mL

Molecule exists

primarily in the

neutral/zwitterionic

state, minimizing

solvation energy.[4]

0.1 M HCl (pH 1) High > 10 mg/mL

Formation of the

Isoquinolinium cation (

-H) drives dissolution.

[4]

0.1 M NaOH (pH 13) High > 10 mg/mL

Formation of the

Phenoxide anion (

) drives dissolution.[4]

DCM / Chloroform Moderate 1 – 5 mg/mL

Useful for extraction,

but less effective than

alcohols due to lack of

H-bond donation.

Experimental Protocols
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Protocol A: Kinetic Solubility (High-Throughput
Screening)
For rapid estimation using DMSO stock solutions.[4] Note: This method overestimates

thermodynamic solubility due to the "supersaturation" effect of DMSO.

Workflow Diagram:

Start: 10 mM DMSO Stock

Spike into Buffer (pH 7.4)
Final conc: 2% DMSO

Incubate: 2-4 Hours
Room Temp, Shaking

Filter (0.45 µm) or
Centrifuge (3000g)

Analyze Supernatant
(UV-Vis / HPLC)

Calculate Kinetic Solubility

Click to download full resolution via product page

Caption: Kinetic solubility workflow for rapid assessment of 8-Chloroisoquinolin-6-ol
precipitation potential.

Step-by-Step Procedure:
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Stock Prep: Dissolve 8-Chloroisoquinolin-6-ol in anhydrous DMSO to create a 10 mM

stock. Verify clarity visually.

Spiking: Pipette 4 µL of stock into 196 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM,

2% DMSO).

Equilibration: Shake at 500 rpm for 4 hours at 25°C.

Separation: Filter using a vacuum manifold (0.45 µm PVDF) or centrifuge at 3000 x g for 20

mins.

Quantification: Measure UV absorbance at 250–280 nm (isoquinoline

).[4] Compare against a standard curve prepared in 100% DMSO/Buffer mix to avoid
precipitation errors.

Protocol B: Thermodynamic Solubility (Gold Standard)
Required for formulation development and accurate physicochemical characterization.[4]

Step-by-Step Procedure:

Saturation: Add excess solid compound (~2 mg) to 1 mL of solvent (Water, Buffer, or

Organic) in a glass vial.

Equilibration: Cap tightly and shake (orbital shaker) for 24 to 48 hours at 25°C.

Check: Visually confirm undissolved solid remains. If clear, add more solid.

pH Check: For aqueous buffers, measure the pH at the end of the experiment. The acidic

phenol can shift the buffer pH.

Filtration: Syringe filter (0.22 µm PTFE) the supernatant. Crucial: Discard the first 100 µL of

filtrate to account for filter adsorption.[4]

HPLC Analysis: Inject filtrate onto C18 column (Mobile Phase: ACN/Water + 0.1% Formic

Acid).
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Solubilization Strategies for Bioassays
When using 8-Chloroisoquinolin-6-ol in cellular or enzymatic assays, precipitation is a

common failure mode. Use these strategies to maintain solution stability.

Strategy 1: The "pH Swing"
Because the compound is least soluble at neutral pH, avoid direct dilution from DMSO into pH

7.4 buffer if concentrations > 50 µM are needed.

Method: Dilute DMSO stock into a slightly acidic buffer (pH 5.5) first, then slowly adjust to pH

7.4 if the assay tolerates it.

Strategy 2: Cyclodextrin Complexation
The hydrophobic cavity of

-Cyclodextrin (HP-

-CD) can encapsulate the chloroisoquinoline core.

Protocol: Prepare a 20% (w/v) HP-

-CD solution in water.[4] Use this vehicle instead of pure water for dilutions. This can
increase aqueous solubility by 10–50 fold.

Ionization Pathway Visualization

Cationic Form
(Soluble)
pH < 4.5

Neutral / Zwitterion
(Insoluble)
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Caption: pH-dependent ionization states of 8-Chloroisoquinolin-6-ol governing aqueous

solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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